![molecular formula C9H9FN2 B1403966 (6-fluoro-1H-indol-4-yl)methanamine CAS No. 1422057-38-2](/img/structure/B1403966.png)
(6-fluoro-1H-indol-4-yl)methanamine
Overview
Description
Scientific Research Applications
Antiviral Applications
Indole derivatives, such as “(6-fluoro-1H-indol-4-yl)methanamine”, have shown promise in antiviral research. Compounds with the indole nucleus have been reported to exhibit inhibitory activity against influenza A and other viruses. For instance, certain indole derivatives have demonstrated significant selectivity and inhibitory concentration values against Coxsackie B4 virus .
Anti-inflammatory Properties
The indole scaffold is present in many synthetic drug molecules that exhibit anti-inflammatory properties. The structural features of indole derivatives make them suitable for binding with high affinity to multiple receptors, which is beneficial in developing new derivatives with enhanced anti-inflammatory effects .
Anticancer Potential
“(6-fluoro-1H-indol-4-yl)methanamine” and its derivatives have been explored for their cytotoxic activities against various cancer cell lines. Research has shown that certain N-alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide derivatives possess potent activity against cervical and breast cancer cell lines, with some showing comparable IC50 values to standard drugs like doxorubicin .
Neuroprotective Effects
Indole derivatives are being studied for their potential neuroprotective effects. Mutations that increase certain kinase activities in the brain are associated with Parkinson’s disease, and indole-based compounds are being synthesized and evaluated for their ability to modulate these activities .
Antioxidant Activity
The indole nucleus is known to confer antioxidant properties to its derivatives. These properties are crucial in combating oxidative stress, which is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders and cancer .
Antimicrobial and Antitubercular Activity
Indole derivatives have been recognized for their antimicrobial and antitubercular activities. The structural diversity of indole-based compounds allows for the synthesis of various scaffolds that can be screened for pharmacological activities against a broad spectrum of microbial and tubercular strains .
Future Directions
Mechanism of Action
- The primary target of this compound is not explicitly mentioned in the available literature. However, indole derivatives, including this compound, have been found to interact with various receptors due to their aromatic nature and π-electron delocalization .
- Without specific data on this compound, we can’t pinpoint exact pathways. However, indole derivatives have been associated with various biological activities, such as antiviral, anti-inflammatory, and antioxidant effects .
Target of Action
Biochemical Pathways
: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more
properties
IUPAC Name |
(6-fluoro-1H-indol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c10-7-3-6(5-11)8-1-2-12-9(8)4-7/h1-4,12H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUMWNGBJGVDGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-fluoro-1H-indol-4-yl)methanamine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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